4-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]butanoic acid
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Overview
Description
4-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]BUTANOIC ACID is a synthetic organic compound characterized by the presence of a phenoxy group substituted with a methyl-tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]BUTANOIC ACID typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of the phenoxy intermediate through the reaction of 2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenol with an appropriate butanoic acid derivative.
Coupling Reaction: The phenoxy intermediate is then coupled with butanoic acid under specific reaction conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The phenoxy and tetrazole moieties can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]BUTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]BUTANOIC ACID involves its interaction with specific molecular targets. The tetrazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
4-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]ACETIC ACID: Similar structure but with an acetic acid moiety instead of butanoic acid.
4-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]PROPANOIC ACID: Contains a propanoic acid group.
Uniqueness
4-[2-METHYL-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENOXY]BUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H14N4O3 |
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Molecular Weight |
262.26 g/mol |
IUPAC Name |
4-[2-methyl-5-(tetrazol-1-yl)phenoxy]butanoic acid |
InChI |
InChI=1S/C12H14N4O3/c1-9-4-5-10(16-8-13-14-15-16)7-11(9)19-6-2-3-12(17)18/h4-5,7-8H,2-3,6H2,1H3,(H,17,18) |
InChI Key |
FKGDMLAHYBALMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NN=N2)OCCCC(=O)O |
Origin of Product |
United States |
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